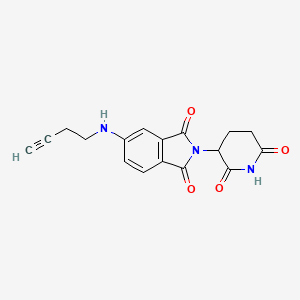
Pomalidomide-5'-C2-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C2-alkyne is a derivative of pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is characterized by the presence of an alkyne functional group, which makes it a valuable building block for the synthesis of targeted protein degraders, particularly in the field of proteolysis-targeting chimeras (PROTACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C2-alkyne typically involves a multi-step process. One common method includes the reaction of pomalidomide with an alkyne-containing reagent under suitable conditions. For instance, a continuous flow synthesis approach can be employed, which offers advantages such as safe operation, excellent reproducibility, and efficient processing . The reaction conditions often involve the use of coupling agents and suitable solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of pomalidomide-5’-C2-alkyne may utilize similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and feasibility for large-scale production. Continuous flow chemistry is particularly appealing for industrial applications due to its scalability and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5’-C2-alkyne undergoes various chemical reactions, including:
Click Chemistry: The alkyne group readily participates in click chemistry reactions, particularly with azides, to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the alkyne group acts as a nucleophile.
Common Reagents and Conditions
Click Chemistry: Common reagents include azides and copper(I) catalysts.
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Major Products
The major products formed from these reactions include triazole derivatives and substituted alkyne compounds, which are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C2-alkyne has a wide range of scientific research applications:
Wirkmechanismus
Pomalidomide-5’-C2-alkyne exerts its effects by binding to the E3 ligase cereblon (CRBN), which is a key component of the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The compound enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar antineoplastic properties but higher toxicity.
Lenalidomide: A more potent analog of thalidomide with improved efficacy and safety profile.
Pomalidomide: The parent compound of pomalidomide-5’-C2-alkyne, used primarily in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5’-C2-alkyne is unique due to the presence of the alkyne functional group, which allows for versatile chemical modifications and the synthesis of targeted protein degraders. This makes it a valuable tool in the development of new therapeutic agents and the study of protein degradation pathways .
Eigenschaften
Molekularformel |
C17H15N3O4 |
|---|---|
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
5-(but-3-ynylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15N3O4/c1-2-3-8-18-10-4-5-11-12(9-10)17(24)20(16(11)23)13-6-7-14(21)19-15(13)22/h1,4-5,9,13,18H,3,6-8H2,(H,19,21,22) |
InChI-Schlüssel |
GNBCSKILSOASBF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















